2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine
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Overview
Description
2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and nitrobenzenesulfonyl groups
Preparation Methods
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with piperazine and nitrobenzenesulfonyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst
Scientific Research Applications
2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby affecting cellular signaling pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with piperazine and nitrobenzenesulfonyl groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. Examples include:
- 2-(4-Methylpiperazin-1-yl)ethanamine
- 2-Isopropoxy-4-(4-methylpiperazin-1-yl)benzenamine .
Properties
Molecular Formula |
C20H27N7O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H27N7O4S/c1-16-21-19(24-9-7-23(2)8-10-24)15-20(22-16)25-11-13-26(14-12-25)32(30,31)18-5-3-17(4-6-18)27(28)29/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
PUZOQDIKOPIMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C |
Origin of Product |
United States |
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